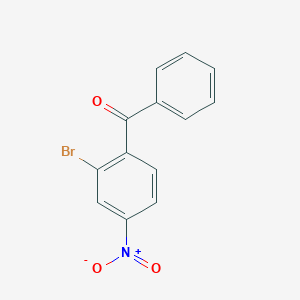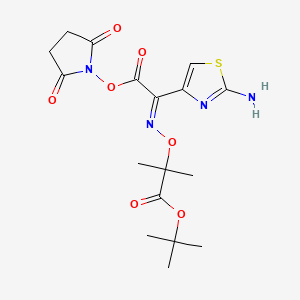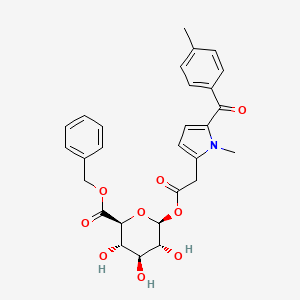
Tolmetin O-Benzyl beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolmetin O-Benzyl beta-D-Glucuronide is a chemical compound used as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide, which is a metabolite of Tolmetin. Tolmetin itself is a non-steroidal anti-inflammatory drug (NSAID) used to treat various painful conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolmetin O-Benzyl beta-D-Glucuronide is synthesized through a series of chemical reactions involving Tolmetin and glucuronic acid derivatives. The synthesis typically involves the protection of hydroxyl groups, activation of carboxylic acids, and coupling reactions to form the glucuronide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tolmetin O-Benzyl beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Tolmetin O-Benzyl beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of glucuronide conjugates for studying drug metabolism and pharmacokinetics.
Biology: Investigated for its interactions with proteins and enzymes involved in drug metabolism.
Medicine: Studied for its potential role in reducing drug toxicity and improving drug delivery.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of Tolmetin O-Benzyl beta-D-Glucuronide involves its conversion to Tolmetin beta-D-Glucuronide, which is then metabolized in the body. The glucuronide conjugate is more water-soluble, facilitating its excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferases, which catalyze the glucuronidation process .
Comparison with Similar Compounds
Similar Compounds
Tolmetin beta-D-Glucuronide: A direct metabolite of Tolmetin, used to study drug metabolism.
Indomethacin beta-D-Glucuronide: Another NSAID glucuronide, used for similar research purposes.
Ibuprofen beta-D-Glucuronide: A glucuronide conjugate of Ibuprofen, studied for its pharmacokinetics.
Uniqueness
Tolmetin O-Benzyl beta-D-Glucuronide is unique due to its specific role as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide. Its structure allows for targeted studies on the metabolism and excretion of Tolmetin, providing valuable insights into drug safety and efficacy.
Properties
Molecular Formula |
C28H29NO9 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1 |
InChI Key |
OUBYZYKSTKDHPH-NLMMERCGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


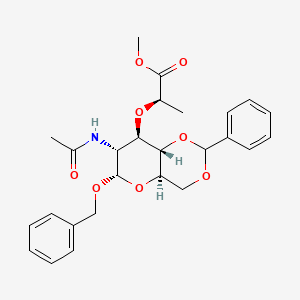
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
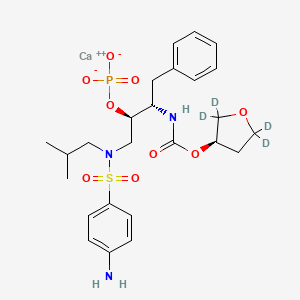



![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
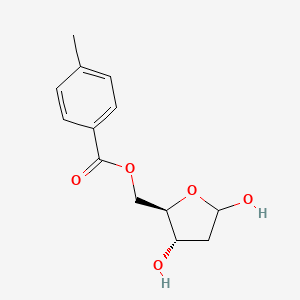

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
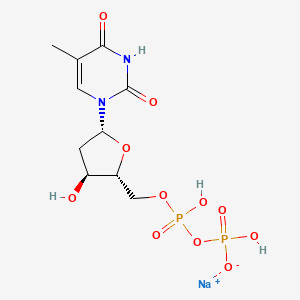
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
